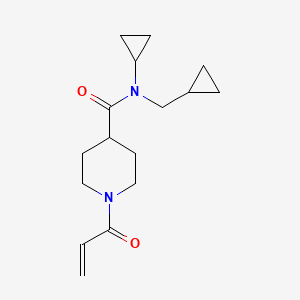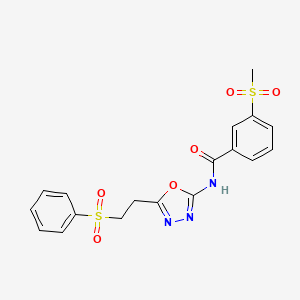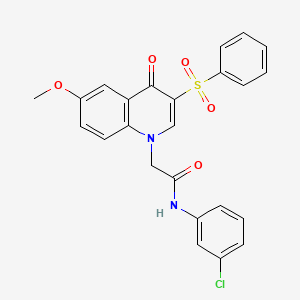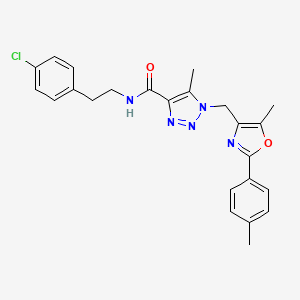
4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer. This compound was first synthesized in 2013 and has since been the subject of numerous scientific studies.
Mécanisme D'action
4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is involved in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting BTK, 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can effectively block these pathways and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has also been shown to have anti-inflammatory properties. This is because BTK is also involved in the signaling pathways that regulate inflammation. By inhibiting BTK, 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can reduce inflammation and alleviate symptoms associated with inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is that it has shown efficacy against various types of cancer, making it a promising candidate for further development. However, one limitation is that it may not be effective in all patients, and further research is needed to identify the patient populations that would benefit most from this treatment.
Orientations Futures
There are several future directions for research on 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide. One area of interest is in combination therapy, where 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is used in conjunction with other anti-cancer drugs to enhance its efficacy. Another area of interest is in identifying biomarkers that can predict patient response to 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide, which could help tailor treatment to individual patients. Finally, further research is needed to fully understand the biochemical and physiological effects of 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide, which could lead to the development of new treatments for cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide involves several steps, including the reaction of tert-butylamine with 4-chlorobenzoyl chloride to form 4-(tert-butyl)benzamide. This is then reacted with 1-tosylpyrrolidine-2-methanol to form the final product, 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide.
Applications De Recherche Scientifique
4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has been extensively studied for its potential in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis.
Propriétés
IUPAC Name |
4-tert-butyl-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-17-7-13-21(14-8-17)29(27,28)25-15-5-6-20(25)16-24-22(26)18-9-11-19(12-10-18)23(2,3)4/h7-14,20H,5-6,15-16H2,1-4H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQKDGQLNNPBQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2396413.png)
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride](/img/no-structure.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2396417.png)

![1-[(2-fluorophenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B2396419.png)

![N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamide](/img/structure/B2396422.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2396423.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclopropanecarboxamide hydrochloride](/img/structure/B2396428.png)
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2396429.png)
![2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2396430.png)